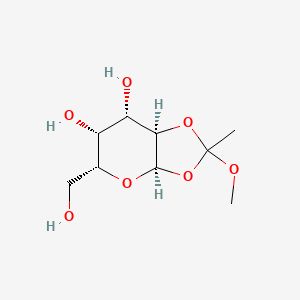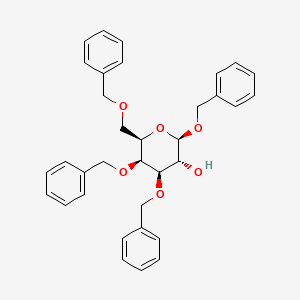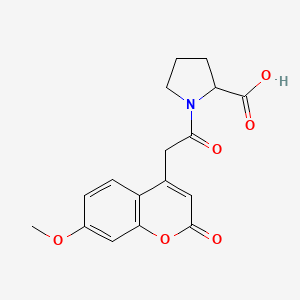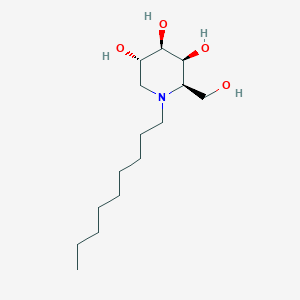![molecular formula C₁₃H₁₉N₃O₇ B1140057 [(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate CAS No. 94801-00-0](/img/structure/B1140057.png)
[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spirocyclic compounds are a fascinating class of chemicals known for their unique structural features, comprising rings that are connected through a single common atom. This structural attribute often imparts these compounds with remarkable chemical and physical properties, making them subjects of intense study for their potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of spirocyclic compounds can involve intricate strategies to construct the spirocyclic framework efficiently. For instance, the stereoselective construction of a 5-aza-spiro[2,4]heptane motif via catalytic asymmetric 1,3-dipolar cycloaddition highlights the complexity and precision required in synthesizing spirocyclic structures, demonstrating the advanced methodologies employed to achieve these unique molecular architectures (Tang‐Lin Liu et al., 2011).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds often features a combination of different ring sizes, which can significantly influence their chemical behavior. The structure of a spiro-fused 2,2-dioxa-Δ3-1,3,4-oxadiazoline, for example, showcases how the spiro linkage affects the conformation and electronic distribution within the molecule, influencing its reactivity and physical properties (N. Merkley & J. Warkentin, 2001).
Chemical Reactions and Properties
Spirocyclic compounds participate in a range of chemical reactions, with their reactivity influenced by the unique strain and stereochemical considerations imposed by the spirocyclic framework. The reaction of 2-(6-Hydroxyspiro[4.5]Dec-6-Yl)-Alkanoic Acids with aldehydes illustrates the reactivity of spirocyclic compounds towards forming new bonds and generating complex molecules (T. Fujita et al., 1986).
Scientific Research Applications
Structural Analysis
Spiro-Fused Structures : The synthesis and structural analysis of spiro-fused compounds, such as 3,4-Diaza-2,2,8,8-tetramethyl-1,6,10-trioxaspiro[4.5]dec-3-ene, provides insights into their conformational preferences and reactivity. These structures, including the azo group in axial positions, have significant implications in chemical reactivity and applications (Merkley & Warkentin, 2001).
Stereochemistry in Organophosphorus Compounds : Studies on compounds like 1,6,10-trioxa-8,8-dimethyl[(5-methoxy)-5-phosphaspiro(4.5)]dec-2-ene highlight the stereochemical aspects of organophosphorus compounds. Such research enhances the understanding of molecular geometry and isomerism, which is crucial in synthesizing targeted pharmaceuticals and agrochemicals (Arbuzov et al., 1977).
Synthetic Applications
Synthesis of Complex Molecules : The research involving the stereoselective synthesis of complex molecules like 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols demonstrates the versatility of spiro compounds in synthesizing various organic structures. Such methodologies are fundamental in developing new pharmaceuticals and fine chemicals (Gerber & Vogel, 2001).
Pheromone Synthesis : The synthesis of spiroacetals like 2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane, a component in insect pheromones, shows the practical applications of such compounds in understanding and replicating natural insect communication systems (Mori, Soga, & Ikunaka, 1985).
Antimalarial Properties : Studies on compounds like 8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro [4.5] decane reveal their potential in treating malaria, indicating the medical significance of such spiro compounds in drug discovery (Singh, Kanchan, Srivastava, & Puri, 2006).
properties
IUPAC Name |
[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-7(17)21-10-9(15-16-14)5-19-13(11(10)22-8(2)18)6-20-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEMWEKIXSKBDT-UZWSLXQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC2(C1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](CO[C@@]2([C@@H]1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


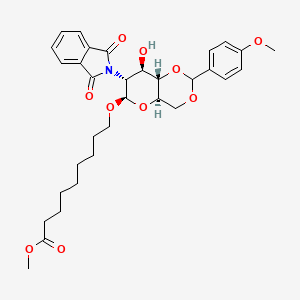
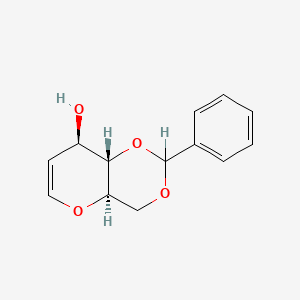

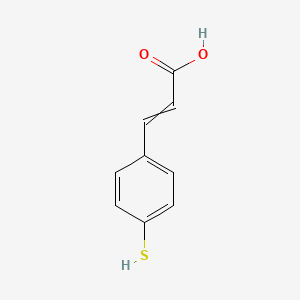

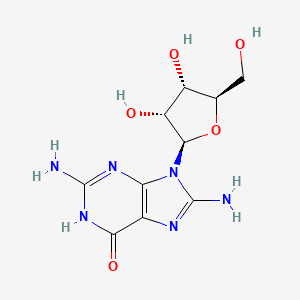
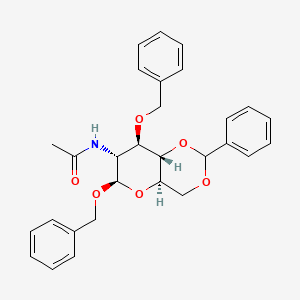
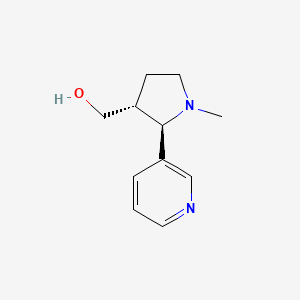
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
